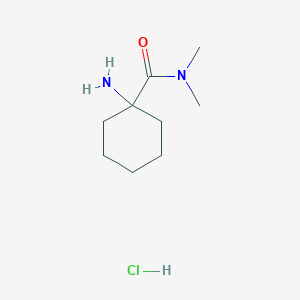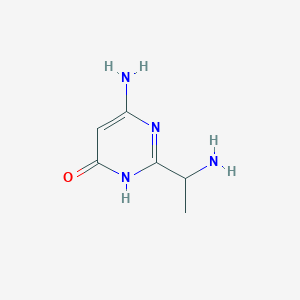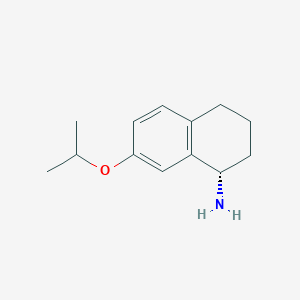![molecular formula C11H19IO2 B13308958 2-{[(2-Iodocyclopentyl)oxy]methyl}oxane](/img/structure/B13308958.png)
2-{[(2-Iodocyclopentyl)oxy]methyl}oxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(2-Iodocyclopentyl)oxy]methyl}oxane is an organic compound with the molecular formula C₁₁H₁₉IO₂. It is characterized by the presence of an iodocyclopentyl group attached to an oxane ring through an oxy-methyl linkage. This compound is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Iodocyclopentyl)oxy]methyl}oxane typically involves the reaction of 2-iodocyclopentanol with oxane derivatives under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the hydroxyl group of 2-iodocyclopentanol, followed by the addition of oxane to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(2-Iodocyclopentyl)oxy]methyl}oxane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of cyclopentyl derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products
Substitution: Products include azido, thiocyanato, and amino derivatives.
Oxidation: Products include iodocyclopentanone and other oxidized forms.
Reduction: Products include cyclopentylmethanol and other reduced forms.
Wissenschaftliche Forschungsanwendungen
2-{[(2-Iodocyclopentyl)oxy]methyl}oxane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Biological Studies: Used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industrial Applications: Employed in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-{[(2-Iodocyclopentyl)oxy]methyl}oxane involves its interaction with specific molecular targets, such as enzymes or receptors. The iodocyclopentyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The oxane ring provides structural stability and enhances the compound’s binding affinity to its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydropyran: A structurally similar compound with a six-membered ring containing one oxygen atom.
Iodocyclopentane: Contains an iodine atom attached to a cyclopentane ring but lacks the oxane moiety.
Cyclopentylmethanol: A reduced form of 2-{[(2-Iodocyclopentyl)oxy]methyl}oxane without the iodine atom.
Uniqueness
This compound is unique due to the presence of both an iodocyclopentyl group and an oxane ring. This combination imparts distinct chemical properties, such as reactivity and binding affinity, making it valuable in various research applications.
Eigenschaften
Molekularformel |
C11H19IO2 |
|---|---|
Molekulargewicht |
310.17 g/mol |
IUPAC-Name |
2-[(2-iodocyclopentyl)oxymethyl]oxane |
InChI |
InChI=1S/C11H19IO2/c12-10-5-3-6-11(10)14-8-9-4-1-2-7-13-9/h9-11H,1-8H2 |
InChI-Schlüssel |
DZCMOPXDGFQGFT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)COC2CCCC2I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{[1-(Propan-2-yl)piperidin-4-yl]amino}butan-2-ol](/img/structure/B13308883.png)
![(2-Ethoxyethyl)[(4-methoxyphenyl)methyl]amine](/img/structure/B13308889.png)

![3-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-8-azabicyclo[3.2.1]octane](/img/structure/B13308892.png)
![4H,5H,6H,7H,8H-Cyclohepta[c]furan-1-carboxylic acid](/img/structure/B13308912.png)
![2-{4-[(2,2-Dimethylpropyl)amino]phenyl}ethan-1-ol](/img/structure/B13308919.png)


![2-[(1,1,1-Trifluoropropan-2-yl)oxy]-1,3-thiazol-5-amine](/img/structure/B13308933.png)
![N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}cyclopentanamine](/img/structure/B13308953.png)


